2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Description
2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Agent Development
Antihistaminic Agents
Novel quinazolin-4(3H)-one derivatives, including those similar to the queried compound, have been synthesized and evaluated for their H1-antihistaminic activity. These compounds have shown promising results in protecting animals from histamine-induced bronchospasm, indicating their potential as new classes of H1-antihistaminic agents with negligible sedation effects compared to standard treatments like chlorpheniramine maleate (Alagarsamy & Parthiban, 2013; Alagarsamy & Parthiban, 2014).
Anticancer Activity
Some derivatives related to the queried compound have been synthesized and tested for their anticancer activity. These compounds exhibited selective efficacy against certain cancer cell lines, suggesting their potential for further development as anticancer agents. The structural components of the molecule, including the quinazolin-4(3H)-one core, play a crucial role in its biological activity (Kovalenko et al., 2012).
Antimicrobial Activity
Quinazolin-4(3H)-one derivatives have also been evaluated for their antimicrobial properties. Some compounds have demonstrated significant antibacterial activity against various bacterial strains, including resistant pathogens. This highlights their potential as lead compounds for developing new antibacterial agents (Yang & Bao, 2017).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Derivatives of quinazolin-4(3H)-one, incorporating piperazine-substituted elements similar to the queried compound, have been investigated for their effectiveness as corrosion inhibitors for mild steel in HCl environments. These studies have shown that such compounds can form protective films on the steel surface, significantly reducing corrosion rates and demonstrating the potential for industrial applications in corrosion protection (Chen et al., 2021).
Properties
IUPAC Name |
2-[4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3-yl]-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c32-24(27-13-12-21-9-6-18-34-21)19-31-25(33)22-10-4-5-11-23(22)28-26(31)30-16-14-29(15-17-30)20-7-2-1-3-8-20/h1-11,18H,12-17,19H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTABIVVXAUPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3CC(=O)NCCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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